
9,10-Dihydroacridine
Overview
Description
9,10-Dihydroacridine is an organic compound belonging to the class of acridines. It is characterized by a nitrogen-containing heterocyclic structure, which makes it a versatile scaffold in various chemical and biological applications. This compound is known for its stability and unique electronic properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroacridine typically involves the reaction of anilines with aryl alkynes in the presence of hexafluoroisopropanol and triflimide as catalysts. This one-pot synthesis method includes a selective ortho-C alkenylation followed by an intramolecular hydroarylation . Another method involves the nucleophilic addition reaction between specific starting materials to form the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common practices to achieve efficient production .
Types of Reactions:
Oxidation: this compound undergoes oxidative aromatization, resulting in the formation of acridine derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, such as 1,2,3,4-tetrahydroacridine.
Common Reagents and Conditions:
Oxidation: Manganese porphyrins and dioxygen are used for photocatalytic oxygenation.
Reduction: Sodium methoxide or sodium ethoxide in methanol or ethanol are typical reagents.
Substitution: Various nucleophiles and appropriate solvents are used depending on the desired substitution.
Major Products:
Oxidation: Acridine derivatives.
Reduction: Hydrogenated acridine derivatives.
Substitution: Substituted acridine compounds.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 9,10-dihydroacridine derivatives. For instance, two specific derivatives demonstrated strong activity against drug-resistant Gram-positive bacteria such as MRSA (methicillin-resistant Staphylococcus aureus), VISA (vancomycin-intermediate Staphylococcus aureus), and VRE (vancomycin-resistant Enterococcus) by promoting FtsZ polymerization, which is crucial for bacterial cell division . This mechanism interrupts the Z-ring formation at the dividing site, leading to cell death.
Alzheimer's Disease Research
this compound derivatives have been investigated for their potential in treating Alzheimer's disease (AD). Novel compounds designed from this scaffold showed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in AD. These derivatives also exhibited significant antioxidant activity, suggesting their multifunctional role in AD therapy . The incorporation of phosphoryl groups into the acridine structure enhances cellular penetration and therapeutic efficacy .
Materials Science
Organic Light-Emitting Diodes (OLEDs)
In materials science, 9,10-dihydroacridines serve as electron-donor units in OLED devices. Their unique electronic properties make them suitable for applications in fluorescent emitters and thermally activated delayed fluorescence (TADF) materials . The modular synthesis of these compounds allows for the fine-tuning of their properties, enabling new applications in organic electronics.
Photocatalysis
These compounds have also shown promise in photocatalytic applications. Their ability to act as efficient photocatalysts opens avenues for environmental remediation processes and energy conversion technologies . The development of efficient synthetic methods to produce various this compound derivatives has been crucial for expanding their utility in this field.
Photochemistry
Fluorogenic Indicators
this compound has been utilized as a fluorogenic indicator due to its photochemical properties. The compound's ability to undergo specific photochemical reactions makes it valuable for detecting various substances and monitoring chemical processes .
Summary of Applications
Application Area | Specific Uses | Key Findings/Mechanisms |
---|---|---|
Medicinal Chemistry | Antibacterial agents; Alzheimer’s disease therapy | Inhibits AChE/BChE; promotes FtsZ polymerization |
Materials Science | OLEDs; photocatalysis | Electron-donor units; effective photocatalysts |
Photochemistry | Fluorogenic indicators | Useful for substance detection and monitoring |
Mechanism of Action
The mechanism of action of 9,10-Dihydroacridine varies depending on its application:
Comparison with Similar Compounds
Phenoxazine: Similar in structure and used in OLED applications.
Benzothiadiazole: Another donor-acceptor compound used in photophysical studies.
Phenazasiline: Exhibits similar spectroscopic properties and applications.
Uniqueness: 9,10-Dihydroacridine stands out due to its stability, electronic properties, and versatility in various applications. Its ability to form stable derivatives and its effectiveness in biological activities make it a unique compound in both research and industrial applications .
Biological Activity
9,10-Dihydroacridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and neuroprotective applications. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Antibacterial Activity
Recent research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study published in 2021 investigated two derivatives of this compound and found them to possess strong antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE) . The mechanism by which these compounds exert their antibacterial effects involves the inhibition of FtsZ polymerization, which is crucial for bacterial cell division. By disrupting Z-ring formation at the division site, these compounds effectively induce bacterial cell death.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Derivative A | MRSA | 8 µg/mL | FtsZ inhibitor |
Derivative B | VISA | 4 µg/mL | FtsZ inhibitor |
Derivative C | VRE | 16 µg/mL | FtsZ inhibitor |
Neuroprotective Effects
In addition to its antibacterial properties, this compound has shown promise in neuroprotection. A study focused on novel derivatives of 9-phosphoryl-9,10-dihydroacridines revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease pathology . The most active derivatives displayed IC50 values of approximately 2.90 µM for BChE inhibition, indicating a strong potential for these compounds as therapeutic agents against neurodegenerative diseases.
Table 2: Inhibition of Cholinesterases by Dihydroacridine Derivatives
Compound | Enzyme Targeted | IC50 (µM) |
---|---|---|
Compound 1d | BChE | 2.90 ± 0.23 |
Compound 1e | BChE | 3.22 ± 0.25 |
Compound 2d | AChE | >100 |
Antioxidant Activity
The antioxidant properties of this compound derivatives have also been investigated. These compounds exhibited high radical-scavenging activity in assays such as ABTS and FRAP tests . The antioxidant capacity is attributed to their ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in various diseases including cancer and neurodegeneration.
Table 3: Antioxidant Activity of Dihydroacridine Derivatives
Compound | ABTS Scavenging Activity (%) | FRAP Value (µM Trolox Equivalent) |
---|---|---|
Compound 1d | 58.9 ± 4.7 | 120 ± 5 |
Compound 1e | 46.9 ± 4.2 | 110 ± 4 |
Case Studies
- Antibacterial Study : A comprehensive study evaluated the efficacy of two specific derivatives against drug-resistant strains of bacteria. The findings indicated that these compounds not only inhibited bacterial growth but also provided insights into their potential mechanisms involving FtsZ inhibition .
- Neuroprotective Research : Another investigation focused on the neuroprotective effects of dihydroacridines against Aβ42 aggregation—a hallmark of Alzheimer's disease. The study utilized molecular docking and dynamics simulations to elucidate the interactions between the compounds and target proteins involved in neurodegeneration .
- Antioxidant Evaluation : Research highlighted the radical-scavenging activities of various dihydroacridine derivatives, establishing a correlation between their chemical structure and antioxidant efficacy .
Q & A
Q. What are the common synthetic routes for 9,10-Dihydroacridine and its derivatives?
Basic
The synthesis of this compound frameworks often involves modular approaches. A one-pot method uses diarylamines and aryl alkynes in hexafluoroisopropanol (HFIP) with triflimide catalysis, enabling selective ortho-C alkenylation followed by intramolecular hydroarylation . Alternative routes include FLP (Frustrated Lewis Pair)-catalyzed double hydroarylation of alkynes with nitrogen-containing heterocycles, yielding 9,9-disubstituted derivatives . Traditional methods like Zn/HCl reduction of acridine are also employed but may lack regioselectivity .
Safety Considerations :
- Hazards : Skin/eye irritation (H315/H319) .
- Handling : Use gloves and work in a fume hood. Avoid prolonged air exposure .
Q. How does this compound function as a hydrogen donor in visible-light-driven ammonia synthesis?
Advanced
In photocatalytic NH₃ synthesis, this compound acts as a proton donor in a dual-catalyst system (Ir photoredox catalyst + Mo-NHC catalyst). Visible light excites the Ir complex, which transfers electrons to activate N₂ and abstract hydrogen from this compound. The reaction overcomes thermodynamic barriers (ΔG > 0) by storing light energy in NH₃ bonds .
Critical Factors :
- Catalyst pairing : Ir(III) complexes (e.g., [Ir(ppy)₃]) for light absorption.
- Hydrogen donor efficiency : this compound outperforms other donors due to its stable radical intermediates .
Q. What strategies address thermodynamic challenges in reactions involving this compound?
Advanced
- Photocatalytic activation : Converts endothermic steps (e.g., N₂ fixation) into feasible processes by coupling with exothermic hydrogen transfer .
- FLP systems : Utilize Lewis acid-base pairs to stabilize transition states in hydroarylation, lowering activation energy .
- Solvent effects : HFIP enhances polar intermediates’ stability, improving reaction yields .
Q. How can computational methods predict the pharmacological potential of this compound derivatives?
Advanced
- In silico tools : Use Way2Drug PharmaExpert and Molinspiration for toxicity/activity prediction. For example, hydrazinoacridine derivatives show potential as kinase inhibitors .
- QSAR modeling : Correlate substituent effects (e.g., Cl, CH₃) with bioavailability and binding affinity .
Q. What role do this compound derivatives play in OLED material design?
Advanced
Derivatives like this compound-pendant polymers reduce concentration quenching in TADF (thermally activated delayed fluorescence) OLEDs. They act as bipolar hosts, balancing hole/electron transport in red phosphorescent devices .
Design Strategy :
- Conjugation modulation : Embedding into polycarbazole backbones enhances charge mobility .
- Side-chain engineering : Pendant dihydroacridine units minimize aggregation-induced quenching .
Q. How do different catalytic systems influence the efficiency of hydroarylation reactions using this compound?
Advanced
- HFIP/Triflimide : Achieves 90% yield via Brønsted acid activation .
- FLP catalysts : Enable double hydroarylation but require stoichiometric bases .
- Cu catalysis : Used in N,N-diarylation of amides for nitrogen-embedded polyacenes .
Q. What are the safety considerations when handling this compound in laboratory settings?
Basic
- Storage : Under argon or nitrogen at -20°C .
- Exposure control : Use PPE (gloves, goggles) and ensure ventilation. First aid for inhalation: move to fresh air .
Q. How does the electronic structure of this compound affect its reactivity in FLP-catalyzed reactions?
Advanced
The planar, conjugated dihydroacridine core stabilizes charge-separated intermediates in FLP systems. Comparative studies with diphenylamine show higher electron-donating capacity, favoring hydride transfer in hydroarylation .
Q. What analytical techniques are critical for characterizing this compound derivatives in supramolecular chemistry?
Advanced
Properties
IUPAC Name |
9,10-dihydroacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCUTNIGJHJGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073887 | |
Record name | Acridine, 9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-81-9 | |
Record name | Acridan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acridan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridine, 9,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-dihydroacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRIDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITV7RA4Y9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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